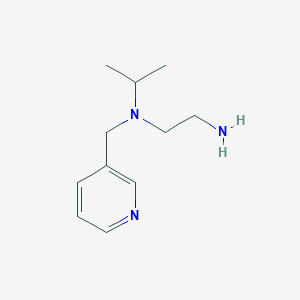

N*1*-Isopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine

Description

N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** is a chemical compound with the molecular formula C11H19N3 1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK. It is a derivative of ethane-1,2-diamine, featuring an isopropyl group and a pyridin-3-ylmethyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone1-Isopropyl-N1-pyridin-3-ylMethyl-ethane-1,2-diaMine - ChemBK

Properties

IUPAC Name |

N'-propan-2-yl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(2)14(7-5-12)9-11-4-3-6-13-8-11/h3-4,6,8,10H,5,7,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOGTBXFTZFIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from ethane-1,2-diamine. The first step involves the alkylation of ethane-1,2-diamine with an appropriate alkyl halide to introduce the isopropyl group. Subsequently, the pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions typically require alkyl halides and a strong base.

Major Products Formed:

Oxidation can yield compounds such as N-oxides.

Reduction can produce amines with different alkyl groups.

Substitution reactions can result in various derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a ligand in coordination chemistry, interacting with metal ions to form complexes that are studied for their biological activity. Medicine: Industry: Utilized in the production of materials and chemicals that require specific structural features provided by this compound.

Mechanism of Action

The mechanism by which N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** exerts its effects depends on its specific application. For example, in coordination chemistry, it may act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

N1-Isopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine:** Similar structure but with a different position of the pyridine ring.

N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine:** Another positional isomer with the pyridine ring at a different position.

Uniqueness: The uniqueness of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** lies in its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules. This positional variation can lead to different biological and chemical properties compared to its isomers.

Biological Activity

N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C11H19N3. It features a unique structure that includes an isopropyl group, a pyridin-3-ylmethyl moiety, and an ethane-1,2-diamine backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The biological activity of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structural components may enhance its binding affinity and specificity for these targets, leading to modulation of their activity. Such interactions can trigger downstream signaling pathways that are crucial for various biological processes.

Neuroprotective Effects

There is emerging evidence that compounds with similar amine structures may possess neuroprotective properties. Research indicates that certain amines can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration . This suggests that N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine could be explored for potential applications in treating neurodegenerative diseases.

Pharmacological Applications

N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine is also being investigated for its role as a biochemical probe in various biological assays. Its unique structure allows it to serve as a ligand in coordination chemistry, potentially facilitating the development of novel therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine | C12H18N4 | Anticancer activity |

| N1-(Pyrimidin-2-yl)ethane-1,2-diamine | C10H14N4 | Neuroprotective effects |

| N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine | C14H18N4 | Potential as a biochemical probe |

This comparison highlights the distinctiveness of N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine due to its specific substituents which may enhance its biological activity.

Case Study 1: Anticancer Activity

A study examining iron(II) complexes similar to N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine found that these compounds induced double-strand DNA breaks in cancer cells comparable to natural antibiotics like bleomycin. This suggests that the compound may possess similar anticancer mechanisms .

Case Study 2: Neuroprotective Potential

Research into amine derivatives has shown promising results in models of neurodegeneration. Compounds with similar structures have been effective in modulating neuroinflammation and protecting neuronal cells from apoptosis . Further investigation into N1-Isopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine could elucidate its potential in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.